![molecular formula C11H21N3 B1384778 N-[(1-乙基-3,5-二甲基-1H-吡唑-4-基)甲基]-N-异丙基胺 CAS No. 1156283-58-7](/img/structure/B1384778.png)
N-[(1-乙基-3,5-二甲基-1H-吡唑-4-基)甲基]-N-异丙基胺
描述
N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features an ethyl group at the 1-position, methyl groups at the 3- and 5-positions, and an isopropyl group attached to the nitrogen atom.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,5-dimethyl-1H-pyrazol-4-ylmethanamine as the starting material.
Reaction Steps:
Alkylation: The starting material undergoes alkylation with ethyl iodide to introduce the ethyl group at the 1-position.
Amination: The resulting compound is then treated with isopropylamine to introduce the isopropyl group at the nitrogen atom.
Industrial Production Methods:
Batch Process: The synthesis is often carried out in a batch process, where the reactants are mixed in a reactor, and the reaction conditions (temperature, pressure, and catalysts) are carefully controlled to optimize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: Substitution reactions can occur at different positions on the pyrazole ring, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, such as N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine oxide.
Reduction Products: Reduced forms of the compound, which may have different biological or chemical properties.
Substitution Products: Substituted pyrazoles with different functional groups at various positions on the ring.
科学研究应用
Chemistry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals due to its versatile chemical properties. Biology: It serves as a building block for the synthesis of biologically active molecules, including potential therapeutic agents. Medicine: The compound and its derivatives are explored for their potential medicinal properties, such as anti-inflammatory, analgesic, and antipyretic effects. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application, but it generally involves binding to receptors or enzymes, leading to biological responses.
相似化合物的比较
Pyrazole: A basic structure without substituents.
3,5-Dimethylpyrazole: Similar to the compound but without the ethyl and isopropyl groups.
Isopropylamine derivatives: Compounds with isopropylamine but different heterocyclic structures.
Uniqueness: The presence of both ethyl and isopropyl groups on the pyrazole ring makes this compound unique compared to other pyrazole derivatives. This combination of substituents can lead to distinct chemical and biological properties.
属性
IUPAC Name |
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3/c1-6-14-10(5)11(9(4)13-14)7-12-8(2)3/h8,12H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNCLALLNYAZSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



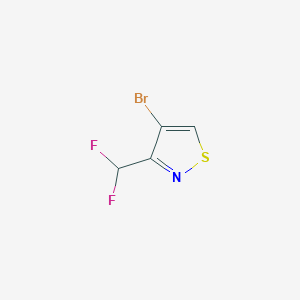
![1,3-Bis[4-(3-oxomorpholino)phenyl]urea](/img/structure/B1384697.png)
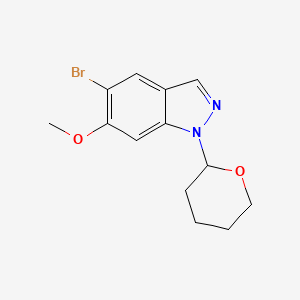
![4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384700.png)

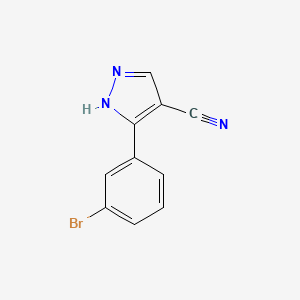
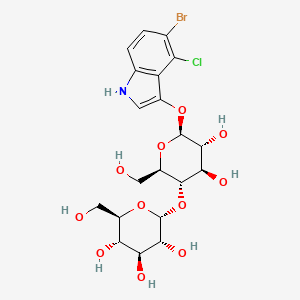


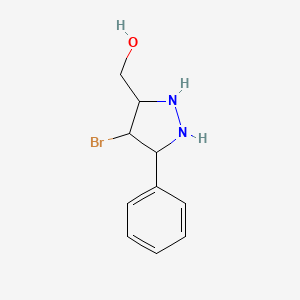
![4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384714.png)
![1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine](/img/structure/B1384716.png)
![tert-butyl N-amino-N-[(2-bromophenyl)methyl]carbamate](/img/structure/B1384717.png)
